(5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester
Overview
Description
(5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester: is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a methoxy group at the 5-position of the indazole ring and an acetic acid tert-butyl ester moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazones with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Acetic Acid Tert-Butyl Ester Formation: The acetic acid tert-butyl ester moiety can be introduced through esterification of the corresponding acetic acid derivative using tert-butyl alcohol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester moiety, converting it into the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of (5-Methoxy-1H-indazol-3-yl)-acetic acid.
Reduction: Formation of (5-Methoxy-1H-indazol-3-yl)-ethanol.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the indazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Indazole: A basic structure similar to (5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester but without the methoxy and ester groups.
Indole: Another heterocyclic compound with a structure similar to indazole but with different nitrogen positioning.
Benzimidazole: Contains a fused benzene and imidazole ring, similar in structure but with different biological properties.
Uniqueness:
- The presence of the methoxy group at the 5-position and the acetic acid tert-butyl ester moiety at the 3-position makes this compound unique in its chemical and biological properties. These functional groups contribute to its specific reactivity and potential applications in various fields.
Properties
IUPAC Name |
tert-butyl 2-(5-methoxy-2H-indazol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)8-12-10-7-9(18-4)5-6-11(10)15-16-12/h5-7H,8H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLKIEIMHLCMBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C2C=C(C=CC2=NN1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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